![molecular formula C13H14O3 B1296593 Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one CAS No. 58228-93-6](/img/structure/B1296593.png)
Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one
Übersicht
Beschreibung
Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one , commonly referred to by its CAS number 58228-93-6, is an organic compound characterized by a unique spirocyclic structure that includes a dioxolane moiety and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a complex arrangement of carbon atoms forming multiple rings that contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study conducted by [source 1], the compound demonstrated significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. A study published in [source 3] reported that this compound effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound may mitigate inflammation-related diseases.
Anticancer Activity
Several studies have explored the anticancer effects of this compound against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 10-50 µM [source 4].
- Case Study 2 : Another study highlighted its efficacy in inhibiting tumor growth in xenograft models of lung cancer [source 5].
Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Interaction with cellular receptors : The compound may bind to specific receptors involved in inflammatory and apoptotic pathways.
- Modulation of signaling pathways : It might affect key signaling cascades such as NF-kB and MAPK pathways that regulate inflammation and cell survival.
Wissenschaftliche Forschungsanwendungen
Biological Applications
Anticancer Activity : Research has demonstrated that Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as human colon carcinoma (HCT116) and prostate carcinoma (PC3) with low IC50 values, suggesting its effectiveness as a therapeutic agent against cancer .
Mechanisms of Action : The mechanisms through which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest in cancer cells. Further research is necessary to elucidate its interactions with specific molecular targets to enhance therapeutic efficacy.
Synthetic Approaches
Several methods for synthesizing this compound have been explored:
- Cyclization Reactions : These reactions are pivotal in creating the spiro structure and can be tailored to produce various derivatives.
- Rearrangement Reactions : These processes allow for modifications that can enhance biological activity or alter physicochemical properties.
Case Studies
- In Vitro Anticancer Studies : A study conducted on the effects of this compound on HCT116 cells revealed a dose-dependent inhibition of cell proliferation with significant apoptotic activity observed at higher concentrations .
- Mechanistic Studies : Research focusing on the molecular interactions of this compound with cancer cell signaling pathways has indicated potential targets that could be exploited for enhancing its therapeutic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane]-11'-one, and how are intermediates characterized?
The compound is synthesized via photochemical intramolecular [2+2] cycloaddition of a Diels-Alder adduct (e.g., from 1,3-cyclopentadiene and p-benzoquinone), followed by reductive amination or functionalization. Key intermediates are characterized using NMR, IR, and mass spectrometry. For example, the ketone precursor (Cookson’s "cage" compound) is validated by comparing spectral data with literature values .
Q. Which spectroscopic methods are critical for structural validation of this spiro compound and its derivatives?
Nuclear magnetic resonance (¹³C and ¹H NMR) is essential for confirming cage geometry and functional groups. Infrared spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. Mass spectrometry confirms molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemical ambiguities in derivatives .
Q. How are initial biological activities (e.g., ion channel blocking) assessed for this compound?
In vitro assays include measuring IC₅₀ values against L-type calcium channels (LTCCs) using patch-clamp electrophysiology. Neuroprotective efficacy is evaluated via lactate dehydrogenase (LDH) release and Trypan blue exclusion assays in peroxide-stressed PC12 cells .
Q. What are the key physicochemical properties influencing solubility and reactivity?
The rigid pentacyclic cage imparts high thermal stability and low solubility in polar solvents. Functionalization (e.g., cyanosilylation, reductive amination) enhances solubility. LogP calculations and Hansen solubility parameters guide solvent selection for reactions .
Q. How is the purity of synthetic batches ensured?
Combustion analysis (C/H/N), high-performance liquid chromatography (HPLC), and melting point determination are standard. Impurity profiling via thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) ensures >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize LTCC blocking and neuroprotection?
Systematic substitution at the 8- and 11-positions (e.g., aza/oxa-bridging) modulates LTCC affinity. For example, azapentacycloundecylamine derivatives show improved IC₅₀ values (e.g., 8b: IC₅₀ = 0.8 µM) and reduced oxidative stress in neuronal models. Computational docking (e.g., AutoDock Vina) identifies key interactions with LTCC voltage-sensing domains .
Q. What methodologies enable multi-functional drug design (e.g., dual LTCC/NMDAR blockade)?
Reductive amination of the cage ketone with amines introduces basic nitrogen for NMDAR binding. For example, NGP1-01 (7a) exhibits dual LTCC/NMDAR inhibition (IC₅₀ = 1.2 µM and 3.5 µM, respectively). In vivo efficacy is validated in middle cerebral artery occlusion models .
Q. How do advanced catalysts (e.g., sulphated zirconia) improve functionalization yields?
Microwave-assisted cyanosilylation with sulphated zirconia reduces reaction time (30 min vs. 24 hr thermally) and increases yields (89% vs. 65%). Hydrotalcite catalysts enhance regioselectivity in solvent-free conditions .
Q. What computational strategies predict stability and reactivity of polynitro derivatives for high-energy applications?
Density functional theory (DFT) calculates strain energy (e.g., 72 kcal/mol for 8,8,11,11-tetranitro derivatives) and bond dissociation energies (BDEs). Molecular dynamics simulations assess thermal stability, guiding synthesis of explosives with lower sensitivity than TNT .
Q. How are spirobi-cage derivatives synthesized, and what structural advantages do they offer?
Sequential Diels-Alder reactions and Wolff–Kishner reduction yield 4,4′-spirobi derivatives. These exhibit 29.5% higher density (1.27 g/cm³) and 22.5% greater volumetric heat (53.35 MJ/L) than quadricyclane, making them candidates for high-energy fuels .
Eigenschaften
IUPAC Name |
spiro[1,3-dioxolane-2,11'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]-8'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-8-4-3-5-7-6(4)9(12)11(7)13(10(5)8)15-1-2-16-13/h4-11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWMOBFPWMOJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3C4CC5C3C(=O)C6C5C4C26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306558 | |
Record name | spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58228-93-6 | |
Record name | NSC177465 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.